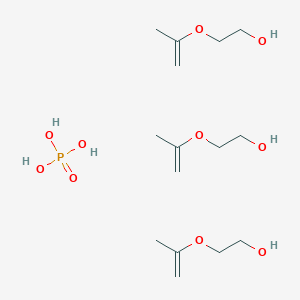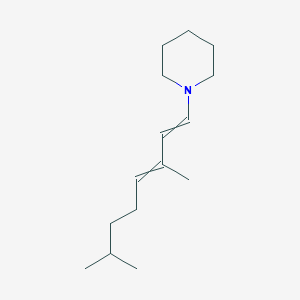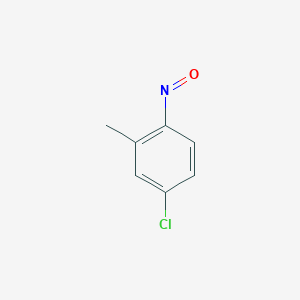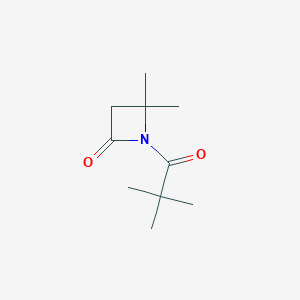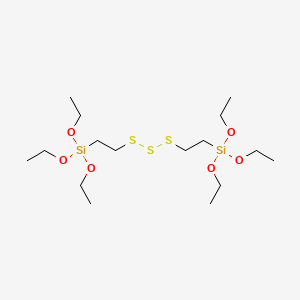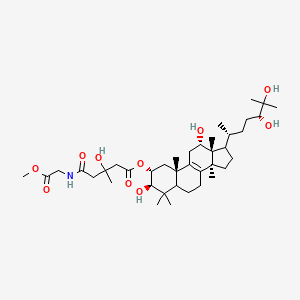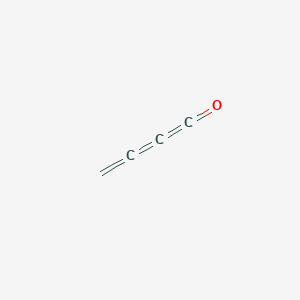
1,2,3-Butatrien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Butatrien-1-one is an organic compound characterized by its unique structure, which includes a cumulated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Butatrien-1-one can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,2,3-tribromopropane using a strong base such as potassium tert-butoxide. The reaction typically occurs in a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Butatrien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated or partially saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alkanes or alkenes.
Scientific Research Applications
1,2,3-Butatrien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 1,2,3-Butatrien-1-one exerts its effects involves its highly reactive cumulated diene system. This system allows the compound to participate in various chemical reactions, targeting specific molecular pathways. The exact molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological interactions.
Comparison with Similar Compounds
1,3-Butadiene: A conjugated diene with applications in synthetic rubber production.
1,2,4-Butanetriol: An alcohol with three hydroxyl groups, used in the manufacture of propellants and pharmaceuticals.
Uniqueness: 1,2,3-Butatrien-1-one is unique due to its cumulated diene structure, which imparts distinct reactivity compared to conjugated dienes like 1,3-butadiene. This unique structure allows for different types of chemical transformations and applications.
Properties
CAS No. |
63766-91-6 |
|---|---|
Molecular Formula |
C4H2O |
Molecular Weight |
66.06 g/mol |
InChI |
InChI=1S/C4H2O/c1-2-3-4-5/h1H2 |
InChI Key |
RYJXPRUXQSAMQE-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)
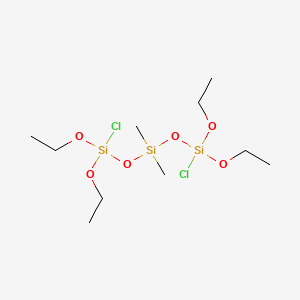
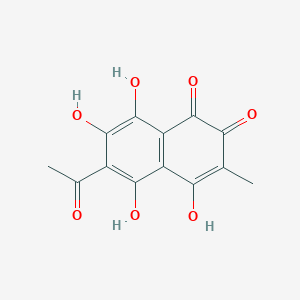

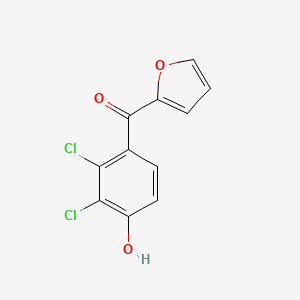
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)
